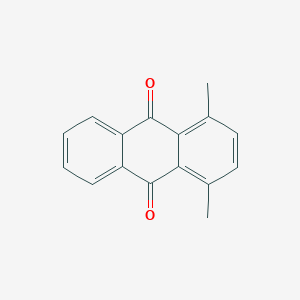

1,4-Dimethylanthraquinone

説明

Structure

3D Structure

特性

IUPAC Name |

1,4-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAVJDEPNXAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061750 | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-36-4 | |

| Record name | 1,4-Dimethyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,4 Dimethylanthraquinone

Regioselective Synthesis Pathways

The precise construction of the 1,4-dimethylanthraquinone framework is achieved through several key regioselective synthetic routes. These pathways are fundamental in ensuring the correct placement of the methyl groups on the anthraquinone (B42736) core, which is crucial for its subsequent chemical behavior and applications.

Friedel-Crafts Acylation and Subsequent Alkylation Strategies

A primary and classical method for the synthesis of substituted anthraquinones is the Friedel-Crafts reaction. beilstein-journals.org For this compound, this typically involves the acylation of a pre-dimethylated aromatic substrate. The most common approach is the reaction of p-xylene (B151628) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). beilstein-journals.orgbeilstein-journals.org This reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the phthalic anhydride, facilitating the attack by the electron-rich p-xylene ring.

The reaction initially forms 2-(2,5-dimethylbenzoyl)benzoic acid, which then undergoes intramolecular cyclization upon heating in a strong acid like sulfuric acid, followed by dehydration to yield this compound.

Recent advancements have explored more environmentally benign, solvent-free mechanochemical conditions for Friedel-Crafts acylations. beilstein-journals.org Ball-milling a mixture of p-xylene, phthalic anhydride, and AlCl₃ has been shown to effectively produce this compound, demonstrating a scalable and efficient alternative to traditional solvent-based methods. beilstein-journals.org

Diels-Alder Cycloaddition Reactions in Anthraquinone Framework Construction

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a versatile route to the anthraquinone skeleton. google.com This [4+2] cycloaddition approach typically involves a substituted 1,3-butadiene (B125203) as the diene and a naphthoquinone derivative as the dienophile. google.com

For the synthesis of this compound, the key reaction is the cycloaddition of 2,4-hexadiene (B1165886) (the diene) with 1,4-naphthoquinone (B94277) (the dienophile). researchgate.netcatalysis.ru This reaction forms a tetrahydroanthraquinone (B8792033) intermediate, which is subsequently aromatized through dehydrogenation to yield the final this compound product. The regioselectivity of the Diels-Alder reaction is critical, and the use of the trans,trans-isomer of 2,4-hexadiene is most favorable to avoid steric hindrance. researchgate.net

Novel One-Step Catalytic Syntheses Utilizing Heteropoly Acids

A significant innovation in the synthesis of this compound is the development of a one-step method that combines the Diels-Alder reaction and subsequent oxidation using a bifunctional catalyst. researchgate.netcatalysis.ru Researchers have successfully employed a high-vanadium heteropoly acid (HPA), specifically H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10), to catalyze the reaction between 1,4-naphthoquinone and 2,4-hexadiene. researchgate.netcatalysis.ru

In this one-pot synthesis, the heteropoly acid serves as both a Brønsted acid to catalyze the cycloaddition and as an oxidizing agent to facilitate the dehydrogenation of the intermediate to the final anthraquinone product. researchgate.netcatalysis.ru While this method is efficient, studies have shown that the reaction with 2,4-hexadiene can be less straightforward than with other methylbutadienes, leading to a mixture of this compound, its dihydro derivative, and some tarry byproducts due to polymerization of the diene. researchgate.net

Table 1: One-Step Synthesis of this compound using a Heteropoly Acid Catalyst

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Key Findings |

|---|

Strategic Functionalization Reactions and Directed Bond Formation

Beyond its synthesis, the strategic functionalization of the anthraquinone core is essential for creating a diverse range of derivatives. These transformations involve the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the this compound molecule.

Carbon-Carbon Bond Formation Methodologies in Anthraquinone Synthesis

The formation of new carbon-carbon bonds on the anthraquinone framework is a cornerstone of its derivatization. colab.ws A variety of methods are employed, ranging from classical reactions to modern metal-catalyzed cross-couplings. colab.ws

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing new C-C bonds. colab.ws For instance, a halogenated anthraquinone derivative can be coupled with an organoboron compound (like methylboronic acid) in the presence of a palladium catalyst to introduce a methyl group. colab.ws This methodology offers a high degree of control for creating specifically substituted anthraquinones.

Radical Reactions: Radical processes can also be used to form C(sp²)-C bonds on the anthraquinone nucleus. colab.ws

Biosynthesis: In nature, enzymatic processes catalyze complex C-C bond formations. For example, in the biosynthesis of tiancimycin, an enzyme from the α/β-hydrolase fold superfamily is responsible for linking an anthraquinone moiety to an enediyne core via a Michael addition. acs.orgnih.govnih.gov

Heteroatom-Carbon Bond Formation (C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P)

The introduction of heteroatoms onto the anthraquinone scaffold dramatically expands its chemical and physical properties. colab.ws A comprehensive review of these methods highlights various strategies for forming bonds between carbon and nitrogen, oxygen, sulfur, halogens, selenium, boron, and phosphorus. colab.ws

C-N Bond Formation: Aminoanthraquinones are commonly synthesized through nucleophilic substitution of a halogen atom (often bromine) in a precursor like bromaminic acid. The Ullmann coupling reaction, which uses a copper catalyst, is a classic method for reacting bromaminic acid with various amines to form 4-substituted aminoanthraquinone derivatives. researchgate.netuniv.kiev.ua

C-O and C-S Bond Formation: Oxygen and sulfur-containing functional groups can be introduced via nucleophilic substitution reactions on halogenated or nitrated anthraquinones. colab.ws

C-Hal Bond Formation: Halogenation of the anthraquinone core can be achieved through electrophilic aromatic substitution.

C-B, C-Se, C-P Bond Formation: Methods for forming bonds with boron, selenium, and phosphorus are also part of the synthetic chemist's toolkit for modifying anthraquinones, often relying on metal-catalyzed approaches. colab.ws

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Xylene |

| Phthalic Anhydride |

| Aluminum Trichloride |

| 2-(2,5-dimethylbenzoyl)benzoic Acid |

| Sulfuric Acid |

| 2,4-Hexadiene |

| 1,4-Naphthoquinone |

| Heteropoly Acid (H₁₇P₃Mo₁₆V₁₀O₈₉) |

| 1,4-Dioxane |

| Methylboronic Acid |

| Bromaminic Acid |

Electron Transfer-Mediated Synthetic Approaches for Highly Functionalized Derivatives

The inherent electronic properties of the anthraquinone core make it a suitable candidate for synthetic methodologies involving electron transfer. These reactions leverage the ability of the quinone moiety to accept electrons, forming radical anions or other reactive intermediates that can be trapped to create highly functionalized derivatives.

Photochemical-mediated electron transfer represents a significant strategy. This compound (1,4-DMQ) can function as an electron acceptor under light irradiation, leading to the formation of semiquinone radicals. smolecule.com These radicals are pivotal intermediates that can subsequently react with other molecules. For instance, studies have shown that higher excited states of this compound can abstract a hydrogen atom from a solvent like ethanol, generating a semiquinone radical. This intermediate is key to forming products such as 1,4-dimethyl-9,10-dihydroxyanthracene. acs.org This reactivity highlights a pathway where electron transfer (in this case, preceded by hydrogen atom abstraction to form the radical) enables functionalization.

Furthermore, anthraquinone derivatives are known to photochemically oxidize DNA through mechanisms involving electron transfer and hydrogen atom abstraction. oup.com This principle is applied in the synthesis of functionalized derivatives designed for specific applications. By conjugating this compound to other molecules, such as oligodeoxynucleotides, its photo-induced electron transfer capabilities can be harnessed for targeted modifications. oup.com

Another powerful method is the radical nucleophilic substitution (SRN1) reaction, which is predicated on an electron transfer mechanism. mdpi.comnih.gov While direct SRN1 reactions on the this compound core are less common, the principle has been demonstrated effectively on closely related, pre-functionalized anthraquinone systems. For example, researchers have synthesized 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone and subjected it to electron transfer conditions in the presence of various nitronate anions. mdpi.comnih.govscispace.com This process facilitates a C-alkylation, yielding a series of highly functionalized quinones. mdpi.comnih.gov This approach underscores how activating the anthraquinone system (e.g., through methoxylation and chloromethylation) opens pathways for electron transfer-mediated derivatization.

These electron transfer-mediated approaches provide a sophisticated toolkit for accessing complex anthraquinone derivatives that are otherwise difficult to synthesize, enabling the introduction of diverse functional groups.

Targeted Derivatization Strategies for Analogues and Conjugates

Targeted derivatization of the this compound scaffold is essential for creating analogues with tailored properties and for producing conjugates for specific applications, such as in materials science or biomedicine.

Synthesis of Substituted this compound Derivatives

Several strategies have been developed to introduce additional functional groups onto the this compound core. These methods often involve the functionalization of a precursor that is then used to construct the anthraquinone ring system or direct modification of the pre-formed scaffold.

One approach involves the synthesis and subsequent modification of a side chain attached to the anthraquinone nucleus. For example, 2-(3-hydroxypropyl)-1,4-dimethylanthraquinone has been synthesized. oup.com This was achieved by first preparing an acetoxy derivative which was then hydrolyzed to the corresponding alcohol. oup.com This alcohol can be further oxidized to yield 2-(3-propionic acid)-1,4-dimethylanthraquinone. oup.com This carboxylic acid derivative provides a handle for further conjugation, for instance, by forming an active ester with N-hydroxysuccinimide, making it suitable for ligation to biomolecules. oup.com

The table below summarizes a selection of these targeted derivatization reactions.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-(3-Acetoxypropyl)-1,4-dimethylanthraquinone | 5% aqueous K₂CO₃, MeOH | 2-(3-Hydroxypropyl)-1,4-dimethylanthraquinone | oup.com |

| 2-(3-Hydroxypropyl)-1,4-dimethylanthraquinone | Pyridinium dichromate (PDC), DMF | 2-(3-Propionic acid)-1,4-dimethylanthraquinone | oup.com |

| 2-(3-Propionic acid)-1,4-dimethylanthraquinone | N-hydroxysuccinimide, N,N'-Carbonyldiimidazole (CDI), DMF | N-Hydroxysuccinimide ester of 2-(3-propionic acid)-1,4-dimethylanthraquinone | oup.com |

These multi-step syntheses demonstrate how the this compound core can be systematically elaborated to produce functionalized analogues and conjugates for advanced applications.

Stereoselective Synthesis of Molecularly Deformed Anthraquinones (e.g., Cyclophanes)

The synthesis of molecularly deformed anthraquinones, such as those incorporated into cyclophane architectures, represents a significant challenge in synthetic chemistry. These molecules possess strained ring systems, which can induce novel photophysical and chemical properties. The goal is often to introduce specific deformations, such as a boat-like conformation in the aromatic rings, which is not present in the planar ground state of a simple anthraquinone. mdpi.com

The synthesis of anthraquinone-based cyclophanes often involves multi-step procedures where a flexible chain is used to bridge two positions of the anthraquinone core or to link the anthraquinone to another aromatic unit. While specific examples starting directly from this compound are not extensively documented, the general strategies for creating anthraquinone cyclophanes are well-established and applicable. nih.govacs.orgnih.govrsc.orgbeilstein-journals.org

A representative strategy for inducing a boat-form deformation involves the synthesis of a dtu.dk-1,4-cyclophaneanthraquinone. mdpi.com In one reported synthesis, the journey begins with a dtu.dkparacyclophane dicarboxylic acid, which is converted to its corresponding acid anhydride. mdpi.com Reduction of this anhydride yields a phthalide (B148349) intermediate. This intermediate can then be reacted with a suitable aromatic partner in the presence of a strong base like lithium diisopropylamide to construct the final, strained anthraquinone cyclophane structure. mdpi.com This method highlights a sophisticated approach to forcing the anthraquinone unit into a deformed, non-planar geometry. The resulting molecular strain can significantly alter the compound's properties, for example, by changing the nature of its lowest excited state from nπ* to ππ*, leading to unique photochemical reactivities. mdpi.com

These stereoselective and conformationally-controlled synthetic strategies are at the forefront of organic synthesis, enabling the creation of novel molecular architectures with unique, built-in properties derived from their strained three-dimensional shapes.

Mechanistic Investigations of 1,4 Dimethylanthraquinone Chemical Reactivity

Comprehensive Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of 1,4-Dimethylanthraquinone is central to its chemical reactivity, underpinning its role in various electron transfer processes. The quinone moiety of the molecule allows it to reversibly accept and donate electrons, a characteristic feature of this class of compounds which are integral to both biological and synthetic systems.

The redox potentials of anthraquinone (B42736) derivatives are typically characterized using electrochemical methods, most notably cyclic voltammetry (CV). This technique provides quantitative data on the potentials at which the compound undergoes reduction and oxidation. For anthraquinones in aprotic solvents, the CV curves generally exhibit two distinct, reversible one-electron reduction events. nih.gov These correspond to the stepwise formation of a radical anion (semiquinone) and a dianion.

The first reduction step can be represented as: AQ + e⁻ ⇌ AQ•⁻

The second reduction step is: AQ•⁻ + e⁻ ⇌ AQ²⁻

While specific experimental CV data for this compound is not extensively detailed in readily available literature, the potentials can be reliably predicted based on the well-understood behavior of the parent anthraquinone molecule and the electronic effects of its substituents. For unsubstituted anthraquinone (AQ), the first reduction potential is observed around -0.684 V in a dimethylformamide solution. nih.gov The introduction of methyl groups is known to cause a cathodic (more negative) shift in these potentials.

| Compound | Substituent(s) | First Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Reference |

|---|---|---|---|

| Anthraquinone | None | -0.684 | nih.gov |

| 1-Hydroxyanthraquinone | 1-OH | -0.618 | nih.gov |

| 2-Hydroxyanthraquinone | 2-OH | -0.672 | nih.gov |

| 1-Aminoanthraquinone | 1-NH₂ | -0.812 | nih.gov |

| 2-Aminoanthraquinone | 2-NH₂ | -0.864 | nih.gov |

| This compound | 1,4-(CH₃)₂ | Predicted Cathodic Shift | acs.orgjcesr.org |

The molecular architecture, particularly the nature and position of substituents on the anthraquinone core, profoundly influences its redox behavior. nih.govnih.gov Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The methyl groups (-CH₃) in this compound are classified as EDGs. Through an inductive effect, they increase the electron density on the aromatic ring system. nih.gov This increased electron density makes the quinone system more difficult to reduce, as more energy is required to add an electron. Consequently, the reduction potentials of this compound are shifted to more negative values compared to unsubstituted anthraquinone. nih.gov Computational studies support this, indicating that complete methylation of an anthraquinone molecule can improve its reduction window by approximately 0.4 V. acs.orgjcesr.orgresearchgate.net This tuning of redox potential via substitution is a critical strategy in designing molecules for specific applications, such as anolytes in organic redox flow batteries. acs.orgresearchgate.net

Conversely, EWGs, such as chloro (Cl) or sulfonate (SO₃H) groups, withdraw electron density, making the molecule easier to reduce and thus shifting the redox potential to more positive values. jcesr.orgnih.gov The position of the substituent also matters; for instance, substituents in the α-position (like 1 and 4) can have a more significant electronic and steric impact than those in the β-position.

Quinone-based systems are fundamental components of electron transfer chains in numerous chemical and biological processes. researchgate.netnih.gov Their function hinges on their ability to act as mobile carriers of both electrons and protons. nih.gov In biological contexts, such as mitochondrial respiration and photosynthesis, quinones like ubiquinone and plastoquinone (B1678516) shuttle electrons between large, membrane-bound protein complexes. nih.govnih.gov

Quinone (Q): The fully oxidized state.

Semiquinone (Q•⁻): A radical anion intermediate formed by a one-electron reduction. This species is often unstable but can be stabilized in specific protein environments. nih.gov

Hydroquinone or Quinol (QH₂): The fully reduced state, formed by a two-electron, two-proton process.

This compound operates under these same principles. Its core anthraquinone structure allows it to mediate electron transfer by cycling through these oxidation states. This capability makes it and other quinone derivatives valuable in fields like electrochemistry and materials science, where they can facilitate redox reactions and serve as components in energy storage systems. nih.govrsc.org

Detailed Photochemical Reaction Pathways

Upon absorption of light, this compound can undergo specific photochemical reactions driven by the reactivity of its electronically excited states. For anthraquinones bearing alkyl substituents with available α-hydrogens, the predominant pathways involve intramolecular hydrogen atom transfer.

A key photochemical reaction for this compound is photoenolization, which proceeds via an intramolecular hydrogen atom transfer to generate a transient intermediate known as a quinone methide. rsc.org Quinone methides are highly reactive electrophilic species that can be generated photochemically from precursors like substituted anthrols or, in this case, from an intramolecular rearrangement. nih.govresearchgate.net

The process is initiated by the photoexcitation of the this compound molecule. The excited state, typically the triplet state, has biradical character with an oxygen atom of a carbonyl group behaving like an alkoxyl radical. This reactive oxygen atom abstracts a hydrogen atom from one of the adjacent methyl groups. This hydrogen transfer results in the formation of a biradical intermediate. The biradical subsequently rearranges to form the more stable, yet still transient, quinone methide (an enol-like structure). rsc.org This species exists in equilibrium with the biradical form. rsc.org The formation of these transient intermediates is a critical step that dictates the subsequent photochemical reactivity of the molecule.

Photoinduced intramolecular hydrogen atom transfer (IHAT) is the fundamental step that enables the photoenolization pathway described above. rsc.org This reaction is characteristic of anthraquinones with alkyl side chains positioned ortho to a carbonyl group. researchgate.net

Upon irradiation, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable lowest excited triplet state. rsc.org Both the excited singlet and triplet states are capable of initiating the IHAT process. rsc.org The reaction involves the transfer of a hydrogen atom from a C-H bond of a methyl group to the proximate carbonyl oxygen atom.

3[AQ(CH₃)₂] → [AQH•-CH₂•]*

This transfer creates a biradical species where one radical center is on the oxygen (forming a hydroxyl group) and the other is on the carbon of the resulting methylene (B1212753) group. rsc.org Studies comparing the photochemistry of the planar, strain-free this compound with sterically strained bridged analogues confirm that this IHAT process is a characteristic and efficient pathway for this class of molecules. researchgate.net The efficiency and dynamics of this transfer can be influenced by factors such as solvent polarity and the presence of steric strain in the molecule. rsc.org

Photosensitization Mechanisms and Reactive Oxygen Species Generation (e.g., Singlet Oxygen)

The photosensitizing properties of anthraquinone derivatives are rooted in their electronic structure, which allows them to absorb light and transition to an excited state. Upon absorption of photons, typically in the UV-A or visible light region, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is short-lived and can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). The efficiency of this ISC is a critical factor in determining the photosensitizing capability of the molecule.

Once in the triplet state, the excited this compound can initiate photochemical reactions through two primary mechanisms, classified as Type I and Type II.

Type I Mechanism: In the Type I pathway, the triplet sensitizer (B1316253) directly interacts with a substrate molecule, such as a biological macromolecule or a solvent molecule. This interaction can occur through electron transfer, leading to the formation of a radical ion pair, or through hydrogen atom abstraction, generating a neutral radical pair. These radical species can then react with molecular oxygen to produce various reactive oxygen species (ROS), including the superoxide (B77818) anion radical (O₂⁻) and the hydroxyl radical (•OH).

Type II Mechanism: The Type II mechanism involves the direct transfer of energy from the triplet sensitizer to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer process, governed by spin-selection rules, results in the formation of the ground-state sensitizer and the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily react with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage.

The table below summarizes the types of reactive oxygen species that can be generated through photosensitization by quinone-based compounds, providing a framework for understanding the potential reactivity of this compound.

| Reactive Oxygen Species (ROS) | Generation Pathway | Primary Reactivity |

| Singlet Oxygen (¹O₂) | Type II: Energy transfer from triplet sensitizer to ³O₂ | Oxidation of unsaturated lipids, amino acids, and DNA bases (especially guanine) |

| Superoxide Anion (O₂⁻) | Type I: Electron transfer from triplet sensitizer to ³O₂ | Can dismutate to form hydrogen peroxide; precursor to other ROS |

| Hydroxyl Radical (•OH) | Type I: Subsequent reactions of superoxide or via Fenton-like reactions | Highly reactive; abstracts hydrogen atoms and adds to double bonds in virtually all biological molecules |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide anion | Can be converted to hydroxyl radicals; can directly oxidize some substrates |

Photochemical DNA Oxidation through Electron Transfer and Hydrogen Atom Abstraction

Upon photoactivation, this compound and related compounds can induce damage to DNA through oxidative processes. This damage can occur via electron transfer (a Type I mechanism) or by the action of diffusible ROS like singlet oxygen (a Type II mechanism). The close association of the anthraquinone moiety with DNA, often through intercalation between base pairs or binding in the grooves, facilitates these damaging reactions.

Electron Transfer: The excited state of the anthraquinone derivative, particularly the triplet state, is a potent oxidizing agent. It can accept an electron from a nearby DNA base, leading to the formation of a DNA radical cation and an anthraquinone radical anion. Among the DNA bases, guanine (B1146940) is the most susceptible to oxidation due to its low ionization potential. This process results in the formation of a guanine radical cation (G•⁺), which is a key intermediate in the pathway of DNA damage. The G•⁺ can undergo further reactions, such as deprotonation or reaction with water, to form stable oxidation products like 8-oxo-7,8-dihydroguanine (8-oxoG), which is a mutagenic lesion. This electron transfer process can be highly site-specific, influenced by the binding location of the photosensitizer on the DNA strand. Studies on dialkyl-substituted anthraquinone derivatives have demonstrated their ability to be ligated to oligonucleotides and, upon photoirradiation, induce covalent modification of the target DNA sequence, with a noted specificity for certain nucleotides. nih.gov

Hydrogen Atom Abstraction: In addition to electron transfer, the excited anthraquinone can also abstract a hydrogen atom from the sugar-phosphate backbone of DNA. The most likely targets for hydrogen abstraction are the deoxyribose sugar units. This process generates a carbon-centered radical on the sugar, which can lead to strand breaks either directly or after subsequent reactions with oxygen. While direct evidence for hydrogen atom abstraction from DNA by this compound is not extensively detailed in the available literature, the general reactivity of photoexcited quinones suggests this is a plausible damage pathway.

The following table summarizes the key aspects of these two mechanisms of photochemical DNA oxidation.

| Mechanism | Initiating Step | Primary DNA Target | Resulting DNA Lesion |

| Electron Transfer | Photoexcited anthraquinone accepts an electron from a DNA base. | Guanine (due to lowest oxidation potential) | Guanine radical cation (G•⁺), leading to 8-oxoG and other oxidation products. |

| Hydrogen Atom Abstraction | Photoexcited anthraquinone abstracts a hydrogen atom from the deoxyribose sugar. | Sugar-phosphate backbone | Sugar radicals, leading to single-strand breaks. |

Analysis of Nucleophilic Substitution Reactions in Anthraquinone Systems

The anthraquinone core is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when containing a good leaving group. While the benzene (B151609) rings of the anthraquinone system are generally less reactive than singly activated aromatic rings, substitution can be achieved under specific conditions.

The reactivity of the anthraquinone nucleus towards nucleophiles is influenced by the position of substitution. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). This is due to the greater ability of the carbonyl groups to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack of the nucleophile at an α-position.

For nucleophilic substitution to occur on an anthraquinone ring, a leaving group is typically required. In synthetic procedures involving anthraquinones, halogens, sulfonate groups, or even nitro groups can serve as effective leaving groups. For instance, the displacement of a halide from a haloanthraquinone by an amine or an alkoxide is a common method for synthesizing substituted anthraquinones.

While no specific examples of nucleophilic substitution on this compound were found in the reviewed literature, the general principles of SNAr on anthraquinone systems can be summarized as follows:

Activation: The presence of electron-withdrawing groups (e.g., nitro, sulfonyl) enhances the rate of nucleophilic substitution.

Leaving Group: A good leaving group (e.g., Cl⁻, Br⁻, I⁻, TsO⁻) is necessary for the reaction to proceed efficiently.

Position of Attack: Nucleophilic attack is favored at the α-positions over the β-positions.

Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

Catalysis: In some cases, catalysts such as copper salts can facilitate the substitution reactions.

The following table provides illustrative examples of nucleophilic substitution reactions on different anthraquinone cores to demonstrate these principles.

| Anthraquinone Derivative | Nucleophile | Leaving Group | Product | Reference Principle |

| 1-Chloroanthraquinone | Ammonia (NH₃) | Cl⁻ | 1-Aminoanthraquinone | SNAr at the α-position. |

| 1,5-Dichloroanthraquinone | Sodium methoxide (B1231860) (NaOCH₃) | Cl⁻ | 1,5-Dimethoxyanthraquinone | Double substitution at α-positions. |

| 1-Nitroanthraquinone | Sodium hydroxide (B78521) (NaOH) | NO₂⁻ | 1-Hydroxyanthraquinone | Activation by an electron-withdrawing group. |

Advanced Spectroscopic and Structural Elucidation of 1,4 Dimethylanthraquinone

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the unambiguous identification and structural analysis of 1,4-Dimethylanthraquinone. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR, Raman), and mass spectrometry each offer unique insights into the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's C₂ᵥ symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying spectral interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the structure. The two methyl groups are chemically equivalent, as are the two protons on the dimethyl-substituted aromatic ring and the two pairs of protons on the unsubstituted aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, reflecting the seven distinct carbon environments in the molecule. Key signals include those for the two equivalent methyl carbons, the carbonyl carbons, and the various aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Spectrum | Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 1 | ~ 2.5 - 2.7 | Singlet, 6H (2 x -CH₃) |

| 2 | ~ 7.4 - 7.6 | Singlet, 2H (H-2, H-3) | |

| 3 | ~ 7.7 - 7.9 | Multiplet, 2H (H-6, H-7) | |

| 4 | ~ 8.1 - 8.3 | Multiplet, 2H (H-5, H-8) | |

| ¹³C NMR | 1 | ~ 20 - 25 | -CH₃ carbons |

| 2 | ~ 126 - 128 | C-6, C-7 | |

| 3 | ~ 132 - 134 | C-4a, C-9a | |

| 4 | ~ 133 - 135 | C-5, C-8 | |

| 5 | ~ 135 - 137 | C-2, C-3 | |

| 6 | ~ 140 - 145 | C-1, C-4 | |

| 7 | ~ 182 - 185 | C=O carbons (C-9, C-10) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides definitive information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. vscht.cz

Key vibrational modes for this molecule include:

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl groups.

Aromatic C=C Stretching: Multiple bands in the fingerprint region corresponding to the vibrations of the aromatic rings.

C-H Stretching: Signals corresponding to both the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups.

C-H Bending: Vibrations associated with the in-plane and out-of-plane bending of the aromatic and methyl C-H bonds.

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR/Raman | Medium |

| C=O Stretch | 1680 - 1660 | FTIR | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR/Raman | Medium-Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation pathways. The monoisotopic mass of the compound (C₁₆H₁₂O₂) is 236.083730 u. chemspider.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺•) at m/z 236.

The fragmentation of the molecular ion is characteristic of aromatic ketones. libretexts.orglibretexts.org Common fragmentation pathways include the sequential loss of neutral carbon monoxide (CO) molecules, a hallmark of quinone structures. Another expected fragmentation is the loss of a methyl radical (•CH₃) to form a stable cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Ion Structure | Neutral Loss |

| 236 | [C₁₆H₁₂O₂]⁺• (Molecular Ion) | - |

| 221 | [C₁₅H₉O₂]⁺ | •CH₃ |

| 208 | [C₁₅H₁₂O]⁺• | CO |

| 180 | [C₁₄H₁₂]⁺• | 2 x CO |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insight into its color, photophysical properties, and excited-state behavior.

The UV-Visible absorption spectrum of this compound is dictated by the electronic structure of its anthraquinone (B42736) core. Like other anthraquinones, its spectrum is expected to be dominated by two main types of electronic transitions. nih.gov

π → π* Transitions: These are high-intensity absorption bands typically found in the ultraviolet region (220–350 nm). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

n → π* Transitions: This is a lower-intensity, longer-wavelength absorption band, often appearing in the visible or near-UV region (around 400 nm). nih.gov It corresponds to the promotion of a non-bonding electron from one of the carbonyl oxygen atoms to an antibonding π* orbital. This transition is formally forbidden by symmetry, which accounts for its lower intensity.

The position and intensity of these bands can be influenced by the solvent polarity, with polar solvents often causing shifts in the absorption maxima. nih.gov

Table 4: General Electronic Transitions for this compound.

| Transition Type | Approximate λmax Region (nm) | Relative Intensity |

| π → π | 220 - 350 | High |

| n → π | ~ 400 | Low |

The fluorescence properties of anthraquinone and its derivatives are often characterized by low quantum yields. mdpi.com This is due to the efficient deactivation of the lowest singlet excited state (S₁) through non-radiative pathways.

Excited State Dynamics: Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁ or higher). For many anthraquinones, the lowest energy singlet state is the S₁(n,π*). Molecules in this state can undergo very rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁). researchgate.netacs.org This process, where the electron spin is inverted, competes effectively with fluorescence (radiative decay from S₁ to S₀). The high efficiency of ISC is a primary reason for the typically weak fluorescence observed in anthraquinone derivatives. acs.orgifmmi.com Once in the triplet state, the molecule can undergo phosphorescence or participate in photochemical reactions.

Quenching Mechanisms: The fluorescence of anthraquinone derivatives can be quenched through various intermolecular processes. One significant mechanism is photoinduced electron transfer (PET). In the presence of a suitable electron donor, such as triethylamine, the excited anthraquinone can act as an electron acceptor. ias.ac.in This process forms a radical ion pair, which deactivates the excited state non-radiatively and thus quenches fluorescence. The efficiency of quenching is dependent on the concentration of the quencher and the solvent environment.

Table of Compounds

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. The radical anion of this compound can be generated in solution, and its ESR spectrum would provide valuable information about the distribution of the unpaired electron density within the molecule.

Theoretical Principles and Expected Findings:

The ESR spectrum of the this compound radical anion is expected to exhibit a complex pattern of lines due to the interaction of the unpaired electron with the various magnetic nuclei in the molecule. This interaction, known as hyperfine coupling, leads to the splitting of the ESR signal. The magnitude of this splitting, the hyperfine coupling constant (a), is directly proportional to the spin density at the interacting nucleus.

The primary magnetic nuclei in this compound are the protons of the two methyl groups and the aromatic protons on the anthraquinone framework. The interaction of the unpaired electron with these protons would lead to a characteristic hyperfine splitting pattern.

Data Interpretation:

The analysis of the hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule. For the this compound radical anion, it is anticipated that the highest spin densities would be located on the carbonyl carbons and specific carbons of the aromatic rings, consistent with the electronic structure of semiquinone radicals. The methyl protons, being further from the core anthraquinone ring system, would likely exhibit smaller hyperfine coupling constants.

A hypothetical data table for the hyperfine coupling constants of the this compound radical anion, based on values reported for similar anthraquinone derivatives, is presented below.

| Nucleus | Position | Expected Hyperfine Coupling Constant (Gauss) |

| Methyl Protons | 1-CH₃ | 0.5 - 1.5 |

| Methyl Protons | 4-CH₃ | 0.5 - 1.5 |

| Aromatic Proton | 2 | 1.0 - 2.0 |

| Aromatic Proton | 3 | 1.0 - 2.0 |

| Aromatic Proton | 5 | 0.1 - 0.5 |

| Aromatic Proton | 6 | 0.1 - 0.5 |

| Aromatic Proton | 7 | 0.1 - 0.5 |

| Aromatic Proton | 8 | 0.1 - 0.5 |

Another important parameter obtained from an ESR spectrum is the g-factor, which is a characteristic property of the radical. For organic radicals, the g-factor is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide insights into the electronic structure and the extent of spin-orbit coupling in the radical. For the this compound radical anion, the g-factor is expected to be in the range of 2.003 to 2.005, similar to other semiquinone radicals.

Solid-State Structural Analysis (e.g., X-ray Crystallography) for Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodology and Expected Structural Features:

To perform an X-ray crystallographic analysis, a high-quality single crystal of this compound is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced.

The anthraquinone core is a planar tricyclic system. It is expected that the crystal structure of this compound will show a largely planar anthraquinone moiety. The methyl groups attached at the 1 and 4 positions would be the main source of any deviation from planarity. The orientation of these methyl groups relative to the aromatic ring system will be a key feature of the molecular conformation.

Crystallographic Data:

While a specific crystallographic information file (CIF) for this compound is not publicly available, a hypothetical table of crystallographic parameters is presented below, based on data from related anthraquinone derivatives.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 8 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

The analysis of the crystal packing would reveal the nature of the intermolecular forces, such as van der Waals interactions and potential C-H···O hydrogen bonds, which govern the solid-state assembly of the molecules. Understanding these interactions is crucial for comprehending the material's physical properties.

Computational Chemistry and Theoretical Modeling of 1,4 Dimethylanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. For 1,4-Dimethylanthraquinone, these methods can elucidate its ground and excited state properties, offering predictions of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. The B3LYP functional, a hybrid functional, is commonly employed for geometry optimization and vibrational frequency calculations of anthraquinone (B42736) derivatives.

For analogous compounds such as 1,4-diaminoanthraquinone (B121737) and 1,5-dichloroanthraquinone, DFT calculations using the B3LYP functional and a 6-31G* basis set have been successfully used to evaluate fundamental vibrational frequencies and the intensity of vibrational bands. researchgate.net Similarly, for 1,4-dihydroxyanthraquinone, the B3LYP and B3PW91 methods have been used to identify the most stable structure and calculate harmonic vibration frequencies, infrared intensities, and Raman scattering activities, showing good agreement with experimental data. nih.gov

These studies indicate that a similar computational approach for this compound would yield a reliable prediction of its optimized geometry and vibrational spectra. The calculated vibrational frequencies, when scaled, can be used to provide an unambiguous assignment of the experimental FTIR and FT-Raman spectra.

Table 1: Representative DFT Functionals and Basis Sets for Anthraquinone Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G* | Geometry optimization, vibrational frequency |

| B3PW91 | 6-311+G(d,p) | Geometry optimization, electronic structure |

| M06-2X | 6-311++G(d,p) | High-accuracy energy and structure prediction |

| CAM-B3LYP | cc-pVTZ | Excited state calculations |

This table is illustrative and based on common computational practices for similar organic molecules.

Ab Initio Methods for Excited State Characterization and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, are crucial for characterizing excited states and exploring potential reaction pathways. Time-dependent DFT (TD-DFT) is a widely used method for calculating the vertical electronic excitation energies of substituted anthraquinones. researchgate.net

Studies on substituted anthraquinone dyes have demonstrated the use of TD-DFT to predict their UV-visible spectra with satisfactory accuracy. researchgate.net For more complex phenomena, such as the excited state dynamics of 1,8-dihaloanthraquinones, picosecond laser photolysis experiments are complemented by theoretical calculations to understand processes like internal conversion from higher to lower excited triplet states. rsc.org These computational approaches can be applied to this compound to predict its electronic absorption spectrum and to investigate the nature of its excited states, which is fundamental to understanding its photochemical behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

For instance, Car–Parrinello molecular dynamics (CPMD) simulations have been used to investigate the competition between intra- and intermolecular forces in substituted anthraquinones in both the gas phase and the crystalline phase. nih.govresearchgate.net These simulations provide insights into how crystal packing and intermolecular interactions, such as hydrogen bonding and dispersion forces, influence the molecular structure and dynamics. nih.govresearchgate.net

Furthermore, fully atomistic MD simulations have been employed to study the alignment and conformational behavior of anthraquinone dyes within a nematic liquid crystal host. rsc.org These studies often require the development of specific force field parameters for the molecule of interest to ensure accurate simulations. rsc.org For this compound, MD simulations could be used to explore its aggregation behavior in solution, its interactions with surfaces or biological macromolecules, and the conformational dynamics of its methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. For anthraquinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

These models have been developed to predict the telomerase inhibitory activity of anthraquinone derivatives, which are of interest as potential anticancer agents. nih.govarabjchem.org QSAR studies have also been conducted to model the toxicity (LD50) of a range of anthraquinone derivatives. researchgate.net Such models are built by calculating a variety of molecular descriptors for a set of known compounds and then using statistical methods to find a correlation with the property of interest. For this compound, QSAR modeling could be used to predict its potential biological activities or physicochemical properties based on models developed for the broader class of anthraquinones.

Table 2: Common Molecular Descriptors Used in QSAR Models for Anthraquinone Derivatives

| Descriptor Type | Examples |

| Steric | Molecular volume, surface area |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies |

| Hydrophobic | LogP, molar refractivity |

| Hydrogen Bonding | Number of hydrogen bond donors/acceptors |

| Topological | Connectivity indices, shape indices |

This table provides a general overview of descriptor types used in QSAR studies.

Theoretical Studies of Photochromism and Photoenolization Mechanisms

The photochemical behavior of anthraquinone derivatives, particularly those with methyl groups in positions ortho to a carbonyl group, often involves photoenolization. This process is a photo-induced tautomerization that can lead to photochromism.

A theoretical and experimental study on the photoenolization mechanism of 1-methylanthraquinone, a close structural analog of this compound, has been reported. rsc.org Such studies typically involve computational investigation of the potential energy surfaces of the ground and excited states to elucidate the reaction pathway. The mechanism often involves an intramolecular hydrogen atom transfer from the methyl group to the carbonyl oxygen in an excited state. arabjchem.org

Computational studies on the photochemistry of anthraquinone derivatives can predict the stability of the photoenols and the energy barriers for the forward and reverse reactions, providing a detailed understanding of the photochromic properties. arabjchem.org For this compound, theoretical studies could predict its potential for photochromism and the mechanism of this process.

Applications in Advanced Materials Science and Engineering Based on 1,4 Dimethylanthraquinone

Organic Electronic and Optoelectronic Devices

The unique electronic structure of the anthraquinone (B42736) core, characterized by its electron-accepting nature, makes it a promising building block for organic semiconductors. The introduction of methyl groups at the 1 and 4 positions of the anthraquinone framework in 1,4-Dimethylanthraquinone can modulate its electronic properties, influencing its performance in organic electronic and optoelectronic devices.

Development of High-Performance Organic Semiconductors for Thin-Film Transistors

While direct experimental studies on the application of this compound in organic thin-film transistors (OTFTs) are limited, theoretical and computational studies on related anthraquinone derivatives provide valuable insights into its potential. The performance of an organic semiconductor in an OTFT is largely dictated by its charge carrier mobility, which is influenced by molecular packing in the solid state and the electronic coupling between adjacent molecules.

Computational studies on 9,10-anthraquinone and its derivatives suggest that strategic substitution can significantly impact their electronic and charge transport properties. For instance, the introduction of trifluoromethylethynyl groups has been shown to create n-type semiconductors with respectable electron mobilities. nih.gov While methyl groups are electron-donating, their influence on the frontier molecular orbital energies (HOMO and LUMO) of the anthraquinone core is a key factor in determining the semiconductor type (p-type or n-type) and its charge transport characteristics.

Table 1: Predicted Electronic Properties of Anthraquinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Semiconductor Type |

| 9,10-Anthraquinone (AQ) | -7.26 | -3.02 | 4.24 | Ambipolar/n-type |

| Hypothetical this compound | (Predicted to be slightly higher than AQ) | (Predicted to be slightly higher than AQ) | (Predicted to be slightly lower than AQ) | Likely p-type or ambipolar |

| Trifluoromethylethynyl-substituted AQ | Lowered | Lowered | Reduced | n-type |

Data for 9,10-Anthraquinone and Trifluoromethylethynyl-substituted AQ are based on computational studies. nih.gov Properties for this compound are hypothetical predictions based on the known electronic effects of methyl groups.

The methyl groups in this compound are expected to raise the HOMO and LUMO energy levels compared to the parent anthraquinone molecule. This shift could potentially make it more suitable as a p-type semiconductor, facilitating hole transport. However, the actual performance would be highly dependent on the crystalline packing, which dictates the intermolecular electronic coupling. Further experimental research is necessary to fabricate and characterize OTFTs based on this compound to validate these theoretical predictions.

Investigation of Charge Transport and Electronic Properties in Anthraquinone-Based Materials

The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure and intermolecular interactions. For anthraquinone-based materials, the planar aromatic core facilitates π-π stacking, which is crucial for efficient charge transport. The reorganization energy, a measure of the energy required for a molecule to change its geometry upon gaining or losing a charge, is another critical parameter. Lower reorganization energies are generally associated with higher charge carrier mobilities.

Advanced Dye Systems and Functional Pigments

Anthraquinone derivatives are a significant class of synthetic dyes and pigments, known for their brilliant colors and good stability. nbinno.comwikipedia.org The color of anthraquinone dyes is determined by the nature and position of substituents on the aromatic core, which influence the electronic transitions within the molecule.

This compound is described as a yellow powder, indicating that the methyl substituents shift the absorption of the colorless anthraquinone core into the visible region. guidechem.com While not as strongly color-shifting as amino or hydroxyl groups, the methyl groups act as weak auxochromes, modifying the electronic structure and thus the color.

The application of this compound as a functional pigment would depend on properties such as its lightfastness, thermal stability, and insolubility in relevant media. The effect of alkyl groups on the properties of anthraquinone dyes has been a subject of study, with longer alkyl chains generally improving solubility in nonpolar media and influencing the dyeing properties on synthetic fibers. scispace.comrsc.org For use as a pigment, low solubility is desirable to prevent migration.

Table 2: General Properties of Anthraquinone Dyes and the Potential Role of Methyl Substituents

| Property | General Characteristics of Anthraquinone Dyes | Potential Influence of 1,4-Dimethyl Substitution |

| Color | Wide range from red to blue depending on substituents wikipedia.org | Yellow |

| Lightfastness | Generally very good wikipedia.org | Expected to be good, typical of the anthraquinone core |

| Thermal Stability | High | Expected to be high |

| Solubility | Varies with substituents | Low solubility in polar solvents, moderate in nonpolar solvents |

Further research is needed to fully characterize the properties of this compound as a dye or pigment, including its color index, fastness ratings on various substrates, and potential for use in functional applications such as security inks or electronic paper.

Redox-Active Materials for Emerging Energy Applications (e.g., Carbon Dioxide Capture)

The reversible redox chemistry of the quinone moiety makes anthraquinone derivatives highly attractive for energy-related applications, including redox flow batteries and electrochemical carbon dioxide (CO2) capture. The two-electron, two-proton redox process of the quinone group allows for efficient charge storage and chemical transformations.

The electrochemical properties of anthraquinones, including their redox potentials, can be tuned by the introduction of substituents. nih.govrsc.org Electron-donating groups, such as methyl groups, are expected to lower the redox potential, making the molecule easier to reduce. This is a desirable characteristic for the negative electrode (anolyte) in a redox flow battery. While specific studies on this compound in redox flow batteries are scarce, research on other alkylated anthraquinones suggests their potential in these systems. researchgate.net

In the context of CO2 capture, the reduced form of anthraquinone can act as a nucleophile, reacting with CO2 to form a stable adduct. nih.govacs.org The CO2 can then be released by electrochemical oxidation, regenerating the original anthraquinone. The efficiency of this process is dependent on the redox potential of the quinone and the stability of the CO2 adduct. Studies on substituted anthraquinones have shown that the electronic nature of the substituents plays a crucial role in the CO2 binding strength. While the precise impact of the methyl groups in this compound on CO2 capture has not been extensively reported, it is an active area of research for related molecules.

Table 3: Electrochemical Properties of Substituted Anthraquinones for CO2 Capture

| Anthraquinone Derivative | First Reduction Potential (V vs. Fc/Fc+) | CO2 Binding Strength |

| Unsubstituted Anthraquinone | -1.52 | Moderate |

| Amino-substituted Anthraquinones | Varies with position | Strong |

| Hydroxy-substituted Anthraquinones | Varies with position | Weak to Strong |

| Methyl-substituted Naphthoquinones (related system) | Lowered compared to unsubstituted | Investigated |

Data is based on studies of various anthraquinone and naphthoquinone derivatives. nih.govacs.org The exact redox potential and CO2 binding properties of this compound would require specific experimental determination.

Photomaterials for Light-Modulating and Sensing Technologies

The photophysical properties of anthraquinone derivatives, including their absorption and emission of light, make them candidates for use in photomaterials for light-modulating and sensing applications. While the parent anthraquinone is not strongly fluorescent, appropriate substitution can lead to materials with interesting photoluminescence characteristics.

The development of chemical sensors based on anthraquinone derivatives often relies on the modulation of their fluorescence in the presence of a target analyte. For example, 1,4-dihydroxyanthraquinone has been investigated as a fluorescent sensor for metal ions. The sensing mechanism involves the interaction of the hydroxyl groups with the metal ion, leading to a change in the fluorescence emission. While this compound lacks these specific binding sites, its core electronic structure could potentially be utilized in other sensing paradigms.

The application of anthraquinone derivatives in photochromic materials, which change color upon exposure to light, is another area of interest. nih.govrsc.org This property arises from a reversible light-induced transformation between two isomers with different absorption spectra. While there is no specific literature on the photochromic behavior of this compound, the rigid anthraquinone scaffold could potentially be incorporated into more complex photo-switchable molecules.

Further research into the photophysical properties of this compound, such as its fluorescence quantum yield and excited-state dynamics, is needed to fully assess its potential in light-modulating and sensing technologies.

Biological Activities and Mechanistic Studies of 1,4 Dimethylanthraquinone and Its Derivatives

Nucleic Acid Interactions and DNA Modification Mechanisms

The planar aromatic structure of the anthraquinone (B42736) core is a key feature that facilitates its interaction with DNA. Derivatives of 1,4-Dimethylanthraquinone have been specifically engineered to bind and modify nucleic acids, exhibiting a range of non-covalent and covalent interaction mechanisms.

Anthraquinone derivatives are known to interact with double-stranded DNA (dsDNA) primarily through intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA helix. This non-covalent interaction is stabilized by van der Waals forces and π-π stacking interactions with the DNA bases.

Studies on a synthesized derivative of this compound attached to an oligodeoxynucleotide probe have demonstrated its ability to stabilize DNA duplexes. Thermal denaturation experiments, which measure the melting temperature (Tm) of a DNA duplex, indicated that the presence of the anthraquinone appendage enhances the thermal stability of the hybrid formed between the probe and its target DNA sequence. This increased stability is a hallmark of non-covalent binding, suggesting that the this compound moiety is likely intercalating or binding within a DNA groove, thereby strengthening the duplex.

| Property | Observation | Implication |

| Thermal Denaturation (Tm) | Increased Tm of DNA duplex in the presence of the this compound derivative. | Stabilization of the DNA duplex through non-covalent interactions (e.g., intercalation or groove binding). |

Beyond non-covalent binding, derivatives of this compound have been developed as agents for photo-induced, covalent modification of DNA. In one line of research, a this compound derivative was conjugated to a sequence-directing oligodeoxynucleotide. Upon exposure to near-UV light (wavelengths greater than 335 nm), this conjugate was shown to induce covalent cross-linking with a complementary DNA target strand.

This process is highly specific. The covalent modification occurs at the first unpaired nucleotide on the target strand that extends beyond the duplex region formed with the probe. The efficiency of this photo-induced alkylation can be significant, with yields reaching up to 45%. Furthermore, the reaction exhibits a clear nucleotide preference, reacting most readily with cytosine, followed by thymine, with little to no reaction at adenine (B156593) or guanine (B1146940) bases. This site and nucleotide selectivity is believed to stem from the specific chemical requirements of the cross-linking reaction following photo-activation.

| Parameter | Finding |

| Activation Method | Near UV light (λ > 335 nm) |

| Reaction Type | Covalent cross-linking (alkylation) |

| Maximum Yield | Up to 45% |

| Site of Modification | First unpaired nucleotide beyond the probe-target duplex |

| Nucleotide Specificity | C > T > A = G |

The ability of a compound to interfere with the enzymes that process DNA, such as polymerases, is a significant area of mechanistic study. Research on various quinone derivatives has explored their inhibitory effects on DNA polymerases. For instance, 1,4-naphthoquinone (B94277) has been shown to be a potent inhibitor of several mammalian DNA polymerases. However, in the same study, 9,10-anthraquinone, the parent structure of this compound, did not exhibit potent inhibitory activity against these enzymes nih.gov.

Currently, there is a lack of specific research findings in the scientific literature detailing the direct modulatory effects of this compound or its immediate derivatives on the activity of DNA-directed RNA polymerase. Therefore, its specific mechanism of action, whether inhibitory or stimulatory, on the process of transcription remains to be elucidated.

Antimicrobial Mechanisms of Action

The broader class of anthraquinones is recognized for possessing a wide spectrum of antimicrobial activities. The mechanisms underlying these effects are multifaceted and often involve multiple cellular targets within microbial pathogens. nih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. A key strategy in developing new antimicrobial agents is to target this biofilm mode of growth. Several anthraquinone derivatives have shown promise as anti-biofilm agents. For example, compounds like emodin, alizarin (B75676), and rhein (B1680588) have been reported to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus. frontiersin.orgnih.govmdpi.com

Specifically, some alkyl-substituted anthraquinones have been identified as inhibitors of biofilm formation in S. mutans, S. aureus, and P. mirabilis. frontiersin.orgnih.gov The proposed mechanisms for the anti-biofilm activity of the anthraquinone class include the disruption of the preformed biofilm matrix, potentially by killing or dispersing the embedded bacterial cells. frontiersin.orgnih.gov Another key antimicrobial mechanism for some anthraquinones is the destruction of the bacterial cell wall, compromising cellular integrity and leading to cell death. nih.govresearchgate.net While these findings are promising for the anthraquinone class, specific studies on the anti-biofilm properties or cell-wall-disrupting capabilities of this compound are not yet available in the current body of scientific literature.

| Anthraquinone Derivative | Target Organism(s) | Observed Anti-biofilm Effect |

| Emodin | S. mutans, S. aureus | Inhibition of biofilm formation frontiersin.orgnih.gov |

| Alizarin | S. aureus | Significant inhibition of biofilm formation frontiersin.orgnih.gov |

| Rhein | S. aureus (MRSA) | Eradication of mature biofilms frontiersin.orgnih.gov |

| Symploquinones A & C | S. mutans, S. aureus, P. mirabilis | Inhibition of biofilm formation frontiersin.orgnih.gov |

A fundamental mechanism by which many antimicrobial agents exert their effect is by targeting the essential cellular processes of nucleic acid and protein synthesis. The anthraquinone class of compounds is known to operate via these mechanisms. nih.govresearchgate.net

Studies on various anthraquinones have shown that they can interfere with bacterial DNA replication. researchgate.net For instance, in-silico evaluations suggest that anthraquinone scaffolds are promising candidates for inhibiting bacterial DNA gyrase, an essential enzyme for regulating DNA topology during replication. nih.gov Research on the unsubstituted 1,4-anthraquinone (B1204791) demonstrated its ability to inhibit the synthesis of DNA, RNA, and proteins in eukaryotic (leukemic) cells, suggesting a broad impact on macromolecular synthesis. nih.gov Furthermore, the antibacterial action of some anthraquinones, such as aloin, has been compared to that of aminoglycoside antibiotics, which are known to inhibit bacterial protein synthesis by targeting ribosomes. nih.gov

These collective findings indicate that a primary antimicrobial strategy of the anthraquinone family involves the inhibition of crucial life-sustaining processes. However, direct experimental evidence detailing the specific effects of this compound on bacterial nucleic acid or protein synthesis pathways has not been reported.

Disruption of Bacterial Energy Metabolism Pathways

Anthraquinones, the class of compounds to which this compound belongs, are known to interfere with bacterial energy metabolism. While specific studies on this compound are limited, the general mechanism for anthraquinones involves the inhibition of key metabolic pathways essential for bacterial survival. For instance, some anthraquinone derivatives have been shown to block the pyruvate (B1213749) pathway and interfere with the activity of enzymes involved in carbohydrate metabolism. This disruption of energy production can lead to a bacteriostatic or bactericidal effect. The rigid planar structure of the anthraquinone core is thought to facilitate intercalation with biological macromolecules, including enzymes in metabolic pathways.

Generation of Superoxide (B77818) Radicals in Bacterial Systems

A significant aspect of the antibacterial activity of many quinone compounds is their ability to generate reactive oxygen species (ROS), including superoxide radicals (O₂⁻), within bacterial cells. This process, known as redox cycling, involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide. This can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately causing cell death. While direct evidence for this compound is not extensively documented, the generation of ROS is a recognized mechanism for the antibacterial action of other anthraquinone derivatives. Some anthraquinones with photosensitizing properties can generate superoxide anions and other ROS, leading to oxidative damage in bacteria.

Enzyme Inhibition Studies

Lactoperoxidase Inhibition: Kinetic Mechanisms and Molecular Docking Simulations

Inhibition of Mitochondrial ADP Transport

The mitochondrial ADP/ATP carrier (AAC) is a crucial protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP, a process vital for cellular energy homeostasis. Inhibition of this transporter can lead to a depletion of cellular ATP and subsequent cell death. While some natural and synthetic compounds are known to inhibit the AAC, there is currently no specific research available that demonstrates the inhibition of mitochondrial ADP transport by this compound.

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Substituents on Biological Potency and Selectivity

The biological activity of anthraquinone derivatives is significantly influenced by the nature and position of substituents on the anthraquinone core. The presence of methyl groups, as in this compound, can impact the molecule's lipophilicity, which in turn affects its ability to cross bacterial cell membranes. The position of these substituents is also critical. For instance, in other anthraquinones, the presence and position of hydroxyl groups have been shown to be important for their antibacterial activity.

The following table summarizes the influence of different substituents on the biological activity of anthraquinone derivatives, providing a basis for understanding the potential role of the methyl groups in this compound.

| Substituent Group | Position | Influence on Biological Activity |

| Methyl (-CH₃) | C1, C4 | Likely increases lipophilicity, potentially enhancing membrane permeability. May influence binding to target enzymes. |

| Hydroxyl (-OH) | Various | The presence and position of hydroxyl groups are often crucial for antibacterial activity. For example, a hydroxyl group at the R1 position has been noted as important. nih.gov |

| Electron-donating groups | R2, R3 | Introduction of electron-donating substituents can improve antibacterial activity and reduce toxicity. nih.gov |

With the aim of providing a comprehensive English article on the chemical compound "this compound," a thorough review of available scientific literature was conducted. The objective was to structure this article around a detailed outline focusing on its biological activities, mechanistic studies, and therapeutic potential. However, after an extensive search of scholarly databases and scientific publications, it has become evident that there is a significant scarcity of specific research focused solely on this compound.

Similarly, investigations into the role of this compound within the structure of anthracycline antibiotics or its development as conjugates for antisense and antigene reagents have not been specifically reported in the reviewed literature. The focus of research in these areas has been on other structural analogs.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for "this compound" is not feasible at this time due to the lack of specific research findings. An article based on the currently available information would be sparse and would not meet the depth and detail requested in the instructions.

It is important to maintain scientific accuracy and avoid speculation. Without dedicated studies on this compound, any attempt to extrapolate findings from other anthraquinone derivatives would be scientifically unsound and would not fulfill the user's request for an article solely on this specific compound.

Should you be interested in a broader article on the biological activities of anthraquinone derivatives, highlighting the known structure-activity relationships and the influence of various substituents on their therapeutic potential, such a piece could be generated based on the available scientific literature. This would, however, deviate from the original, highly specific subject of "this compound."

Environmental Dynamics and Degradation Pathways of 1,4 Dimethylanthraquinone

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a key process in the natural attenuation of organic pollutants. The microbial breakdown of 1,4-Dimethylanthraquinone is influenced by the presence of suitable microbial populations and environmental conditions.

Limited specific kinetic data for the biodegradation of this compound is available. However, studies on other anthraquinone (B42736) compounds provide insights into potential degradation rates.

Under aerobic conditions , various bacteria have been shown to degrade anthraquinone and its derivatives. For instance, a strain of Rhodococcus pyridinivorans GF3, isolated from contaminated soil, demonstrated the ability to degrade a range of anthraquinone compounds. While specific rates for this compound were not reported, the study found that the degradation efficiencies for some hydrophilic and hydrophobic anthraquinones reached over 90% and 60%, respectively, within 48 hours nih.gov. The degradation of the mixture of five anthraquinone compounds in this study followed the modified Gompertz model nih.gov.

Table 1: Aerobic Biodegradation of Anthraquinone Compounds by Rhodococcus pyridinivorans GF3

| Compound Type | Degradation Efficiency (48h) |

| Hydrophilic Anthraquinones | > 90% |

| Hydrophobic Anthraquinones | > 60% |

| Anthraquinone | 29.5% |

Data sourced from a study on various anthraquinone compounds, not specific to this compound. nih.gov

The biodegradation of anthraquinone compounds proceeds through the enzymatic breakdown of the stable three-ring structure. While specific metabolites for this compound have not been detailed in the available literature, the degradation pathways of other anthraquinones suggest potential transformation products.